A Comprehensive Technical Guide to the Synthesis and Characterization of 1H-benzo[d]triazole-5-sulfonamide
A Comprehensive Technical Guide to the Synthesis and Characterization of 1H-benzo[d]triazole-5-sulfonamide
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the synthesis and characterization of 1H-benzo[d]triazole-5-sulfonamide, a heterocyclic compound of interest in medicinal chemistry. The document is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for professionals in drug discovery and development.
Introduction: The Significance of the Benzotriazole Sulfonamide Scaffold
The benzotriazole moiety is a well-established pharmacophore present in a variety of biologically active molecules, exhibiting a broad spectrum of activities including antiviral, antibacterial, and anticancer properties. Similarly, the sulfonamide group is a cornerstone in medicinal chemistry, famously integral to the sulfa drugs and a wide array of other therapeutic agents. The strategic combination of these two pharmacophores in 1H-benzo[d]triazole-5-sulfonamide presents a molecule with significant potential for further investigation and development in various therapeutic areas. This guide delineates a robust synthetic pathway to this compound and the analytical techniques essential for its unambiguous characterization.
Part 1: Synthesis of 1H-benzo[d]triazole-5-sulfonamide
The synthesis of 1H-benzo[d]triazole-5-sulfonamide is a multi-step process that begins with the formation of the benzotriazole ring system, followed by the introduction and modification of the sulfonamide functional group. A logical and efficient synthetic strategy commences with the diazotization of a suitable ortho-diamino aromatic precursor to construct the triazole ring, followed by the conversion of a carboxylic acid moiety into the desired sulfonamide.
Step 1: Synthesis of 1H-benzo[d]triazole-5-carboxylic acid
The initial and crucial step is the formation of the benzotriazole ring. This is efficiently achieved through the diazotization of 3,4-diaminobenzoic acid.
Causality of Experimental Choices:
-
Starting Material: 3,4-Diaminobenzoic acid is an ideal precursor as it possesses the vicinal amino groups required for the formation of the triazole ring and a carboxylic acid group at the desired position for subsequent conversion to a sulfonamide.
-
Diazotizing Agent: Sodium nitrite in an acidic medium (acetic acid) generates nitrous acid in situ.[1] This is a classic and reliable method for the diazotization of aromatic amines.[2][3][4]
-
Reaction Conditions: The reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the intermediate diazonium salt, which is prone to decomposition at higher temperatures.[3][5]
Experimental Protocol:
-
Dissolution: In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 15.2 g (0.1 mol) of 3,4-diaminobenzoic acid in a mixture of 100 mL of glacial acetic acid and 50 mL of deionized water.[1]
-
Cooling: Cool the resulting solution to below 5 °C in an ice-salt bath with continuous stirring.
-
Diazotization: Prepare a solution of 10 g (0.14 mol) of sodium nitrite in 30 mL of deionized water. Add this solution dropwise to the cooled reaction mixture over 30 minutes, ensuring the temperature is maintained below 5 °C.
-
Reaction Completion: After the complete addition of the sodium nitrite solution, continue to stir the mixture at room temperature for an additional 2 hours.
-
Isolation: The product, 1H-benzo[d]triazole-5-carboxylic acid, will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold deionized water and then recrystallize from methanol to obtain the pure product. Dry the purified crystals under vacuum.
Caption: Workflow for the synthesis of 1H-benzo[d]triazole-5-carboxylic acid.
Step 2: Conversion of 1H-benzo[d]triazole-5-carboxylic acid to 1H-benzo[d]triazole-5-sulfonamide
The conversion of a carboxylic acid to a sulfonamide is a non-trivial transformation. While classical methods exist, modern photocatalytic approaches offer a more direct and environmentally benign route.[6][7][8][9] This guide will detail a contemporary method involving the conversion to a sulfonyl chloride followed by amination.
Causality of Experimental Choices:
-
Chlorosulfonylation: The carboxylic acid can be converted to the corresponding sulfonyl chloride. A robust method involves treatment with chlorosulfonic acid.
-
Amination: The resulting sulfonyl chloride is a reactive intermediate that readily undergoes nucleophilic attack by ammonia to form the sulfonamide.
Experimental Protocol:
-
Chlorosulfonylation: In a fume hood, carefully add 1H-benzo[d]triazole-5-carboxylic acid (1.63 g, 10 mmol) in portions to an excess of chlorosulfonic acid (e.g., 10 mL) at 0 °C. Stir the mixture at room temperature for 2-3 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.
-
Extraction: The precipitated sulfonyl chloride can be extracted into a suitable organic solvent like dichloromethane.
-
Amination: To the solution of the sulfonyl chloride, add an excess of concentrated aqueous ammonia and stir vigorously for 1-2 hours.
-
Isolation and Purification: Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to obtain the crude 1H-benzo[d]triazole-5-sulfonamide. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Workflow for the conversion to the final product.
Part 2: Characterization of 1H-benzo[d]triazole-5-sulfonamide
Unambiguous characterization of the synthesized compound is paramount. A combination of spectroscopic techniques should be employed to confirm the structure and purity of 1H-benzo[d]triazole-5-sulfonamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzotriazole ring and the protons of the sulfonamide group.
-
Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). The substitution pattern will lead to a specific splitting pattern (e.g., doublets, and singlets).
-
Sulfonamide Protons (SO₂NH₂): The two protons of the primary sulfonamide group will likely appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.
-
Triazole NH Proton: The N-H proton of the triazole ring will also appear as a broad singlet, typically at a downfield chemical shift.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
-
Aromatic Carbons: The carbons of the benzene ring will resonate in the aromatic region (typically δ 110-150 ppm).
-
Triazole Carbons: The carbons of the triazole ring will also appear in the aromatic region.
Predicted NMR Data:
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
| Aromatic CH | 7.5 - 8.5 | 110 - 140 |
| Aromatic C-SO₂ | - | 140 - 150 |
| Triazole CH | - | 130 - 145 |
| SO₂NH₂ | 7.0 - 7.5 (broad s) | - |
| Triazole NH | 14.0 - 16.0 (broad s) | - |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule.[10]
Expected Characteristic Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Triazole) | Stretching | 3100 - 3000 (broad) |
| N-H (Sulfonamide) | Stretching | 3400 - 3200 (two bands) |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
| S=O (Sulfonamide) | Asymmetric Stretching | 1350 - 1300 |
| S=O (Sulfonamide) | Symmetric Stretching | 1160 - 1120 |
| S-N (Sulfonamide) | Stretching | 950 - 900 |
Note: The presence of these characteristic peaks provides strong evidence for the successful synthesis of the target compound.[11][12]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Expected Fragmentation Pattern:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of 1H-benzo[d]triazole-5-sulfonamide (C₆H₆N₄O₂S, MW: 198.20 g/mol ).
-
Key Fragments: Common fragmentation pathways for benzotriazoles involve the loss of N₂ (28 Da).[13][14] Sulfonamides can fragment with the loss of SO₂ (64 Da).[15] The observation of fragments corresponding to these losses would provide strong structural confirmation.
Caption: Workflow for the characterization of the final product.
Conclusion
This technical guide has outlined a detailed and scientifically grounded approach to the synthesis and characterization of 1H-benzo[d]triazole-5-sulfonamide. By following the described protocols and understanding the rationale behind the experimental choices, researchers can confidently prepare and validate this promising heterocyclic compound. The provided characterization data serves as a benchmark for confirming the successful synthesis and purity of the target molecule, paving the way for its further exploration in drug discovery and development programs.
References
-
Zong, Z., et al. (2024). Conversion of Carboxylic Acids to Sulfonamide Bioisosteres via Energy Transfer Photocatalysis. Organic Letters. [Link][6][7]
-
ResearchGate. (2024). Conversion of Carboxylic Acids to Sulfonamide Bioisosteres via Energy Transfer Photocatalysis. [Link]
-
PubMed. (2024). Conversion of Carboxylic Acids to Sulfonamide Bioisosteres via Energy Transfer Photocatalysis. [Link]
-
National Institutes of Health. (2023). Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. [Link][8]
-
Semantic Scholar. (n.d.). Mass spectra of benzotriazoles. Correlation with thermolytic and photolytic fragmentations. [Link][13]
-
Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link][9]
-
National Institute of Standards and Technology. (n.d.). 1H-Benzotriazole. In NIST Chemistry WebBook. [Link][14]
-
ResearchGate. (n.d.). FTIR spectrum of the Benzotriazole powder. [Link]
-
Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. [Link][11]
-
PubMed. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. [Link][10]
-
ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... [Link][12]
-
Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. [Link][5]
Sources
- 1. Benzotriazole-5-carboxylic acid | 60932-58-3 | Benchchem [benchchem.com]
- 2. Diazotisation [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Conversion of Carboxylic Acids to Sulfonamide Bioisosteres via Energy Transfer Photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ripublication.com [ripublication.com]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. 1H-Benzotriazole [webbook.nist.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
